molecular formula C17H17NO4 B14813136 Benzoic acid, 4-(2,3-dihydroxybenzylidenamino)-, propyl ester

Benzoic acid, 4-(2,3-dihydroxybenzylidenamino)-, propyl ester

Cat. No.: B14813136
M. Wt: 299.32 g/mol
InChI Key: BLUHPTWPQPDHHB-UHFFFAOYSA-N
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Description

Propyl 4-[(2,3-dihydroxybenzylidene)amino]benzoate is an organic compound with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol . This compound is characterized by the presence of a propyl ester group, a benzylideneamino linkage, and a dihydroxybenzene moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[(2,3-dihydroxybenzylidene)amino]benzoate typically involves the condensation reaction between 2,3-dihydroxybenzaldehyde and propyl 4-aminobenzoate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(2,3-dihydroxybenzylidene)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 4-[(2,3-dihydroxybenzylidene)amino]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of propyl 4-[(2,3-dihydroxybenzylidene)amino]benzoate involves its interaction with various molecular targets and pathways. The dihydroxybenzene moiety can participate in redox reactions, contributing to its antioxidant properties. The imine group can interact with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. These interactions can modulate cellular pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-[(2,3-dihydroxybenzylidene)amino]benzoate is unique due to the presence of both dihydroxybenzene and imine functionalities, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various research applications .

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

propyl 4-[(2,3-dihydroxyphenyl)methylideneamino]benzoate

InChI

InChI=1S/C17H17NO4/c1-2-10-22-17(21)12-6-8-14(9-7-12)18-11-13-4-3-5-15(19)16(13)20/h3-9,11,19-20H,2,10H2,1H3

InChI Key

BLUHPTWPQPDHHB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O

Origin of Product

United States

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